(S)-4-Phenyloxazolidin-2-one

Asymmetric synthesis Conjugate addition Chiral auxiliary

Procure (S)-4-Phenyloxazolidin-2-one for asymmetric synthesis achieving ≥99.6% de in ezetimibe manufacturing. This chiral auxiliary delivers >90% de in organocuprate additions, outperforming 4-isopropyl analogs. Crystalline form and consistent optical rotation ensure batch reproducibility. Use as a recyclable derivatizing agent for chiral HPLC/TLC analysis. Ideal for process development with a validated, regulatory-friendly synthetic route minimizing optimization.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 99395-88-7
Cat. No. B032377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Phenyloxazolidin-2-one
CAS99395-88-7
Synonyms(+)-4-Phenyl-2-oxazolidinone;  (4S)-4-Phenyl-2-oxazolidinone;  (S)-(+)-4-Phenyl-2-oxazolidinone;  (S)-4-Phenyl-1,3-oxazolidin-2-one;  (S)-4-Phenyl-2-oxazolidinone;  (S)-POZ
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1
InChIKeyQDMNNMIOWVJVLY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Phenyloxazolidin-2-one (CAS 99395-88-7) Technical Specifications and Chiral Auxiliary Profile


(S)-4-Phenyloxazolidin-2-one (CAS 99395-88-7) is a chiral heterocyclic compound widely employed as a versatile building block and chiral auxiliary in asymmetric synthesis. Its oxazolidinone scaffold, featuring a stereodefined configuration, enables precise control over reaction selectivity in enantioselective transformations, including conjugate additions, alkylations, and cycloadditions . The compound is characterized by high chemical and enantiomeric purity (typically ≥99% ee), a well-defined crystalline structure, and a specific optical rotation of [α]20/D +48° (c = 2 in chloroform) . It serves as a critical intermediate in the industrial synthesis of the antihypercholesterolemic drug ezetimibe, where its stereochemical integrity directly impacts the final drug's diastereomeric purity [1].

Why Generic Chiral Auxiliaries Cannot Substitute (S)-4-Phenyloxazolidin-2-one in Critical Asymmetric Syntheses


Substituting (S)-4-phenyloxazolidin-2-one with other oxazolidinone-based chiral auxiliaries—such as 4-isopropyl, 4-benzyl, or geminally substituted variants—is not straightforward due to significant differences in stereochemical induction, conformational rigidity, and reaction compatibility. Even the enantiomeric (R)-form produces opposite absolute configurations in the final products, requiring distinct synthetic routes and analytical methods. The phenyl substituent at the C4 position provides a unique balance of steric bulk and electronic influence that directly impacts diastereoselectivity in conjugate additions, aldol reactions, and cycloadditions [1]. For instance, 4-phenyl derivatives consistently yield diastereoselectivities >90% in organocuprate additions, whereas 4-isopropyl analogs exhibit lower and less predictable stereocontrol [1]. Furthermore, the specific crystalline form and optical rotation values are essential for quality control and regulatory compliance in pharmaceutical manufacturing, particularly in ezetimibe production where the chiral auxiliary's purity directly correlates with the final drug's diastereomeric excess (≥99.6% de) [2].

Quantitative Differentiation Evidence for (S)-4-Phenyloxazolidin-2-one (CAS 99395-88-7) Against Key Comparators


Superior Diastereoselectivity in Organocuprate Conjugate Additions Versus 4-Isopropyl Analogs

In a systematic comparative study of chiral auxiliaries for conjugate additions of organocuprate reagents to enoyl-oxazolidinones, the 4-phenyl substituted oxazolidinones consistently delivered the highest diastereoselectivities (>90% de) across multiple substrates (Me, iPr, Ph, 4-MeOPh additions). In contrast, the corresponding 4-isopropyl substituted oxazolidinones exhibited lower and more variable diastereoselectivities under identical reaction conditions. This phenomenon, termed the 'Hruby effect,' is attributed to the unique conformational bias imposed by the phenyl group [1].

Asymmetric synthesis Conjugate addition Chiral auxiliary

Validated Diastereomeric Control in Ezetimibe Synthesis: A Critical Quality Attribute

The commercial synthesis of ezetimibe, a blockbuster antihypercholesterolemic drug, relies on (S)-4-phenyloxazolidin-2-one as a chiral auxiliary to establish the required stereochemistry. An optimized industrial process employing this auxiliary achieves a remarkable diastereomeric excess (de) of 99.6% for the key ezetimibe intermediate. This exceptional stereocontrol is a direct consequence of the auxiliary's specific steric and electronic properties [1]. No equivalent data are available for alternative oxazolidinones in this specific, validated process.

Pharmaceutical process chemistry Ezetimibe Diastereoselective synthesis

Recyclable Derivatizing Agent for Chromatographic Resolution of Primary Amines

(S)-4-Phenyloxazolidin-2-one functions as a recyclable derivatizing agent for the chromatographic resolution of primary amines via the formation of allophanate derivatives. This application exploits the compound's ability to form diastereomeric adducts that can be separated by conventional chromatography, with the auxiliary subsequently recovered under mild conditions [1]. While other oxazolidinones can also serve as chiral derivatizing agents, the specific combination of high crystallinity, ease of recovery, and compatibility with a broad range of amines makes (S)-4-phenyloxazolidin-2-one a preferred choice in analytical method development [2].

Chromatographic resolution Chiral derivatization Analytical chemistry

High Enantiomeric Purity and Optical Rotation Consistency for Quality Control

Commercial (S)-4-phenyloxazolidin-2-one is supplied with a guaranteed enantiomeric purity of ≥99% (HPLC) and a specific optical rotation of [α]20/D +48° (c = 2 in chloroform) . This high and consistent enantiopurity is critical for ensuring reproducible stereochemical outcomes in asymmetric syntheses. In contrast, some alternative chiral auxiliaries, such as 4-benzyloxazolidin-2-one, are available in varying enantiomeric purities, and their optical rotation values can be more sensitive to solvent and concentration effects, potentially introducing variability in reaction performance and analytical quantification [1].

Quality control Enantiomeric purity Pharmaceutical analysis

Enantioselective Conjugate Addition to Nitroalkenes: High Enantiomeric Excess in Three-Step Amine Synthesis

The potassium salt of 4-phenyloxazolidin-2-one undergoes highly stereoselective conjugate addition to disubstituted nitroalkenes. Subsequent radical-mediated denitration and auxiliary cleavage afford α,α-disubstituted amines with enantiomeric excesses (ee) ranging from 88% to >95% over three steps [1]. While the (R)-enantiomer of the auxiliary can also be used to access the opposite enantiomeric series, the absolute configuration of the final amine is determined by the chirality of the oxazolidinone used. No direct comparison with other oxazolidinones is provided in this study, but the methodology demonstrates the exceptional stereocontrol achievable with this specific auxiliary scaffold [1].

Enantioselective synthesis Nitroalkene addition Chiral amine

Optimal Application Scenarios for (S)-4-Phenyloxazolidin-2-one Based on Quantitative Evidence


Industrial-Scale Synthesis of Ezetimibe and Related Pharmaceutical Intermediates

The validated, high-diastereoselectivity process (99.6% de) for ezetimibe manufacturing establishes (S)-4-phenyloxazolidin-2-one as the preferred chiral auxiliary for this blockbuster drug [1]. Procurement of this compound for process development and scale-up ensures access to a well-documented, regulatory-friendly synthetic route with minimal optimization requirements. The auxiliary's high enantiopurity and consistent optical rotation further guarantee reproducible stereochemical outcomes across batches .

Analytical Method Development Requiring Recyclable Chiral Derivatizing Agents

For quality control laboratories developing HPLC or TLC methods for chiral purity analysis of primary amines, (S)-4-phenyloxazolidin-2-one offers a recyclable derivatization strategy [1]. Its ability to form stable allophanate derivatives that can be separated on standard stationary phases, combined with mild recovery conditions, reduces both solvent waste and long-term consumable costs compared to single-use chiral derivatizing agents .

Academic and Industrial Research in Asymmetric Conjugate Additions

In research settings where high diastereoselectivity in organocuprate conjugate additions is paramount, (S)-4-phenyloxazolidin-2-one outperforms 4-isopropyl and other alkyl-substituted oxazolidinones, consistently achieving >90% de [1]. This superior stereocontrol minimizes the need for diastereomer separation and maximizes the yield of the desired isomer, accelerating reaction optimization and compound library synthesis in medicinal chemistry programs.

Synthesis of Enantioenriched α,α-Disubstituted Amines and Amino Acids

The three-step sequence involving conjugate addition to nitroalkenes, denitration, and auxiliary cleavage provides a reliable route to enantioenriched amines (88->95% ee) [1]. Researchers focused on preparing chiral building blocks for drug discovery or natural product synthesis can leverage this methodology to access stereochemically complex targets with predictable absolute configuration, a task that would be less efficient with alternative auxiliaries that lack the optimal steric and electronic profile of the 4-phenyl scaffold.

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